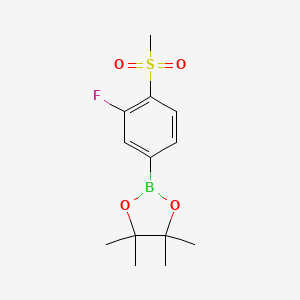

3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester

描述

Nomenclature and IUPAC Conventions

This compound represents a complex organoboron compound with multiple functional groups. According to IUPAC conventions, the systematic name for this compound is 2-[3-fluoro-4-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This name systematically identifies the compound as a derivative of 1,3,2-dioxaborolane with a substituted phenyl group attached to the boron atom.

The compound is registered with Chemical Abstracts Service (CAS) under the number 648904-85-21. Additional identifiers include the International Chemical Identifier (InChI): 1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)9-6-7-11(10(15)8-9)20(5,16)17/h6-8H,1-5H3, and the corresponding InChI Key: VRFPWIWPAXETRZ-UHFFFAOYSA-N1.

The molecular formula of the compound is C13H18BFO4S with a molecular weight of 300.15 g/mol1. The molecular formula reveals the elemental composition: 13 carbon atoms, 18 hydrogen atoms, 1 boron atom, 1 fluorine atom, 4 oxygen atoms, and 1 sulfur atom. The canonical SMILES notation for this compound is B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)C)F.

Table 1: Identification Parameters of this compound

| Parameter | Value |

|---|---|

| IUPAC Name | 2-[3-fluoro-4-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 648904-85-2 |

| Molecular Formula | C13H18BFO4S |

| Molecular Weight | 300.15 g/mol |

| Physical Form | Solid |

| LogP | 2.60920 |

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound features several distinct structural elements that influence its overall conformation. The 1,3,2-dioxaborolane ring, which is characteristic of pinacol boronic esters, is nearly planar with a standard root-mean-square deviation of approximately 0.035 Å from planarity. This planarity is a common feature in pinacol boronic esters and contributes to the stability of the compound.

The boron atom in this compound adopts a trigonal planar geometry, with the sum of the bond angles around the boron atom typically approaching 360°. This geometry is consistent with the sp² hybridization of the boron atom in boronic acid derivatives7. The aryl ring is typically oriented almost coplanar with the dioxaborolane ring, with dihedral angles between the two ring planes generally less than 10°.

The bond lengths in this compound follow characteristic patterns for boronic acid pinacol esters. The carbon-boron (C-B) bond length typically falls within the range of 1.55-1.59 Å, slightly longer than typical carbon-carbon single bonds13. The boron-oxygen (B-O) bond lengths in the dioxaborolane ring generally range from 1.31 to 1.35 Å, which is shorter than normal carbon-oxygen ether bonds (approximately 1.43 Å). This shortened bond length is attributed to the partial double bond character resulting from conjugation between the lone pairs on the oxygen atoms and the vacant orbital on the boron atom.

Table 2: Typical Bond Lengths in Boronic Acid Pinacol Esters

| Bond Type | Typical Length Range (Å) |

|---|---|

| B-C | 1.55-1.59 |

| B-O | 1.31-1.35 |

| C-C (phenyl ring) | 1.38-1.40 |

| C-F | 1.35-1.37 |

| S-O | 1.43-1.45 |

The fluorine atom at the meta position and the methylsulfonyl group at the para position of the phenyl ring create an electronic distribution that influences the overall geometry of the molecule. The methylsulfonyl group, being strongly electron-withdrawing, affects the electronic distribution in the aromatic ring, while the fluorine atom, with its high electronegativity, creates a dipole that further impacts the molecular geometry1.

Spectroscopic Fingerprinting (NMR, IR, MS)

Spectroscopic techniques provide valuable insights into the structural characteristics of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information about the compound's structure and purity.

In proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, this compound would exhibit several characteristic signals. The methyl groups of the pinacol moiety typically appear as a singlet at approximately 1.3-1.4 ppm, representing 12 protons (four methyl groups). The methyl group attached to the sulfonyl moiety would appear as a singlet at approximately 3.0-3.2 ppm. The aromatic protons would show a complex pattern in the region of 7.0-8.2 ppm, with coupling effects from both the fluorine atom and the boron atom.

Carbon-13 NMR (¹³C NMR) spectroscopy would reveal signals for the methyl carbons of the pinacol moiety at approximately 24-25 ppm, the quaternary carbons of the pinacol moiety at approximately 83-84 ppm, the methyl carbon of the methylsulfonyl group at approximately 44-45 ppm, and the aromatic carbons in the region of 120-140 ppm. The carbon bearing the boron atom typically shows a broad, sometimes undetectable signal due to quadrupolar relaxation effects of the boron nucleus.

Boron-11 NMR (¹¹B NMR) would show a characteristic signal for the boronic ester, typically in the range of 30-35 ppm, confirming the presence and environment of the boron atom in the molecule.

Fluorine-19 NMR (¹⁹F NMR) would exhibit a signal characteristic of the fluorine atom in the meta position of the aromatic ring, providing additional structural confirmation.

In Infrared (IR) spectroscopy, this compound would display characteristic absorption bands. The B-O stretching vibrations typically appear in the region of 1350-1380 cm⁻¹. The S=O symmetric and asymmetric stretching vibrations of the methylsulfonyl group would be observed at approximately 1140-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-F stretching vibration would appear at approximately 1050-1250 cm⁻¹. Aromatic C-H stretching vibrations would be observed at 3000-3100 cm⁻¹, while aliphatic C-H stretching vibrations would appear at 2850-2980 cm⁻¹.

Mass spectrometry would provide the molecular weight confirmation with the molecular ion peak at m/z 300, corresponding to the molecular formula C13H18BFO4S. Fragmentation patterns would include the loss of pinacol (C6H12O2), the methylsulfonyl group (CH3SO2), and other characteristic fragments.

Comparative Analysis with Related Boronic Esters

This compound belongs to a broader family of boronic acid pinacol esters, which share the common 4,4,5,5-tetramethyl-1,3,2-dioxaborolane structural motif. Comparing this compound with related structures provides insight into structure-property relationships and potential applications.

A closely related compound is 4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester (CAS 603143-27-7), which differs only in the absence of the fluorine atom. This compound has a molecular formula of C13H19O4SB and a molecular weight of 282.16 g/mol. The absence of the fluorine atom results in a different electronic distribution in the aromatic ring, potentially affecting reactivity and physical properties. The LogP value of this compound (2.60920) indicates its lipophilicity, which is important for understanding its solubility behavior and potential applications.

Another related compound is 4-Fluoro-3-(methylsulfonyl)phenylboronic Acid Pinacol Ester (CAS 1203655-90-6), which has the same molecular formula (C13H18BFO4S) and molecular weight (300.2 g/mol) but differs in the positioning of the fluorine and methylsulfonyl groups. This positional isomer would exhibit different electronic properties and potentially different reactivity patterns.

Fluorinated boronic acid pinacol esters as a class share common structural features with this compound. For example, 3-Fluoro-4-pyridineboronic Acid Pinacol Ester (CAS 458532-88-2) contains a fluorinated heterocyclic ring, while 2-Fluoro-3-methoxyphenylboronic Acid Pinacol Ester (CAS 1165936-00-4) contains both a fluorine atom and a methoxy group on the aromatic ring. These structural variations affect the electronic properties, reactivity, and potential applications of these compounds.

Table 3: Comparison of this compound with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Distinguishing Features |

|---|---|---|---|---|

| This compound | 648904-85-2 | C13H18BFO4S | 300.15 | Fluorine at meta position, methylsulfonyl at para position |

| 4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester | 603143-27-7 | C13H19O4SB | 282.16 | No fluorine, methylsulfonyl at para position |

| 4-Fluoro-3-(methylsulfonyl)phenylboronic Acid Pinacol Ester | 1203655-90-6 | C13H18BFO4S | 300.2 | Fluorine at para position, methylsulfonyl at meta position |

| 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester | 1050423-87-4 | C13H16BFO4 | 266.07 | Fluorine at ortho position, carboxyl group at para position |

Bis(pinacolato)diboron (B2pin2), with the formula [(CH3)4C2O2B]2, is a common reagent used in the synthesis of boronic acid pinacol esters, including this compound6. The synthesis of this compound typically involves a palladium-catalyzed reaction between 4-bromo-2-fluoro-1-methanesulfonyl-benzene and bis(pinacolato)diboron, as described in the literature.

属性

IUPAC Name |

2-(3-fluoro-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)9-6-7-11(10(15)8-9)20(5,16)17/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFPWIWPAXETRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139692 | |

| Record name | 2-[3-Fluoro-4-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648904-85-2 | |

| Record name | 2-[3-Fluoro-4-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648904-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-Fluoro-4-(methylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Catalytic System and Reaction Conditions

The preparation uses palladium catalysts, with Pd(OAc)2 identified as the most effective catalyst, providing yields up to 82% under optimized conditions. The catalyst loading and choice significantly influence the reaction outcome.

| Entry | Catalyst | Loading (mol %) | Yield (%) |

|---|---|---|---|

| 1 | PdCl2(CH3CN)2 | 10 | 0 |

| 2 | PdCl2(dppf) | 10 | 0 |

| 3 | PdCl2(PPh3)2 | 10 | 0 |

| 4 | Pd(TFA)2 | 10 | 44 |

| 5 | PdCl2 | 10 | 0 |

| 6 | Pd(OAc)2 | 10 | 82 |

| 7 | Pd(OAc)2 | 5 | 43 |

Reaction conditions: 0.2 mmol aryl halide, 0.28 mmol boron reagent, NaHCO3 base, Ag2CO3 oxidant, 1,4-benzoquinone additive, DMSO/H2O co-solvent, t-amyl alcohol solvent, 18 h at 100 °C.

Base and Oxidant Optimization

Bases and oxidants play a crucial role in the catalytic cycle. Sodium bicarbonate (NaHCO3) combined with silver carbonate (Ag2CO3) gave the highest yields, reaching 86-88%.

| Entry | Oxidant | Base | Yield (%) |

|---|---|---|---|

| 1 | Ag2CO3 (2.0 eq) | Na2CO3 | 55 |

| 2 | Ag2CO3 (2.0 eq) | KF | 25 |

| 3 | Ag2CO3 (2.0 eq) | K2HPO4 | 33 |

| 4 | Ag2CO3 (2.0 eq) | NaOAc | 78 |

| 5 | Ag2CO3 (2.0 eq) | NaHCO3 | 86 |

| 6 | Ag2CO3 (2.0 eq) | NaHCO3 | 88 |

Reaction conditions as above. Yields measured by 1H NMR with internal standard.

Solvent Effects

Solvent choice significantly affects solubility and reaction efficiency. t-Amyl alcohol was found to be the superior solvent, providing isolated yields of 81-88%, compared to lower yields in other solvents such as 1,4-dioxane or acetonitrile.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | 1,2-DCE | 14 |

| 2 | Toluene | 11 |

| 3 | 1,4-Dioxane | 74 |

| 4 | MeCN | 56 |

| 5 | PhCl | 11 |

| 6 | t-Amyl-OH | 88 (81) |

Reaction conditions as above. Isolated yield in parentheses.

Control Experiments and Additives

Control experiments demonstrated that the presence of both base and oxidant is essential, and 1,4-benzoquinone acts as a beneficial additive to improve yields. Absence of water or DMSO co-solvents reduces the reaction efficiency.

| Entry | Oxidant | Base | Additive | Yield (%) |

|---|---|---|---|---|

| 1 | - | NaHCO3 | 1,4-benzoquinone | 9 |

| 2 | Ag2CO3 | - | 1,4-benzoquinone | 29 |

| 3 | Ag2CO3 | NaHCO3 | - | 0 |

| 4 | Ag2CO3 | NaHCO3 | 1,4-benzoquinone | 49 |

| 5 | Ag2CO3 | NaHCO3 | 1,4-benzoquinone | 54 |

Coupling Reagents

Different boron coupling reagents were tested, with pinacol boronate (BPin) providing the best yield (66%) compared to boronic acid (B(OH)2) or other boron species.

| Entry | Coupling Reagent | Yield (%) |

|---|---|---|

| 1 | B(OH)2 | 20 |

| 2 | (not specified) | 54 |

| 3 | BPin | 66 |

General Synthetic Procedure (Summary)

- Combine the aryl halide precursor (3-fluoro-4-(methylsulfonyl)phenyl derivative) with bis(pinacolato)diboron or pinacol boronate reagent.

- Add Pd(OAc)2 catalyst (10 mol%), sodium bicarbonate (4 equiv), silver carbonate (2 equiv), and 1,4-benzoquinone (0.5 equiv).

- Use a solvent mixture of t-amyl alcohol with small amounts of DMSO and water.

- Stir the reaction mixture at 100 °C for 18 hours.

- After completion, purify the product by silica gel chromatography, eluting with ethyl acetate and partitioning between dichloromethane and water to isolate the pure pinacol ester.

Additional Notes on Stock Solution Preparation

For research use, stock solutions of 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester are prepared by dissolving the compound in appropriate solvents (e.g., DMSO) with careful attention to solubility and storage conditions to maintain stability. Solutions are stored at 2-8°C or frozen at -20°C to -80°C with limited freeze-thaw cycles.

Summary Table of Optimized Preparation Conditions

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Catalyst | Pd(OAc)2 (10 mol%) | Highest yield catalyst |

| Base | NaHCO3 (4 equiv) | Best base for reaction |

| Oxidant | Ag2CO3 (2 equiv) | Essential for catalytic cycle |

| Additive | 1,4-Benzoquinone (0.5 equiv) | Improves yield |

| Solvent | t-Amyl alcohol with DMSO/H2O co-solvents | Ensures solubility and reactivity |

| Temperature | 100 °C | Standard reaction temperature |

| Reaction Time | 18 hours | Sufficient for completion |

| Coupling Reagent | Pinacol boronate (BPin) | Highest yield coupling partner |

This detailed synthesis approach, based on rigorous optimization and control experiments, provides a reliable method for preparing this compound with high yield and purity, suitable for further applications in organic synthesis and medicinal chemistry research.

化学反应分析

Types of Reactions

3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Organic Synthesis

Cross-Coupling Reactions:

One of the primary applications of boronic acids and their esters, including 3-fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester, is in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The presence of the fluorine atom enhances the electrophilicity of the boron center, making it more reactive towards coupling partners .

Reagent in Amide Synthesis:

The compound has been utilized as a reagent in the synthesis of amides. Boronic acids are known to facilitate the formation of amide bonds under mild conditions, which is advantageous in pharmaceutical development . The methylsulfonyl group can also serve as a leaving group, further enhancing its utility in synthetic pathways.

Medicinal Chemistry

Potential Anticancer Agent:

Research indicates that derivatives of phenylboronic acids exhibit significant biological activity, including anticancer properties. The fluorinated boronic acids are particularly noted for their ability to inhibit specific protein kinases involved in cancer progression, such as mTOR (mechanistic target of rapamycin). This pathway is crucial for cell growth and proliferation, and its inhibition can lead to reduced tumor growth . The incorporation of the methylsulfonyl group may enhance solubility and bioavailability, making these compounds promising candidates for drug development.

Biological Activity:

Studies have shown that fluoro-substituted phenylboronic acids can act as selective inhibitors against various enzymes and receptors. Their ability to form stable complexes with biological targets makes them valuable in designing drugs that modulate signaling pathways associated with diseases like cancer and diabetes .

Materials Science

Building Blocks for Functional Materials:

In materials chemistry, this compound serves as a building block for synthesizing functional materials such as polymers and covalent organic frameworks (COFs). These materials have applications in sensors, catalysis, and energy storage systems. The unique properties imparted by the fluorine atom can enhance the thermal stability and mechanical properties of the resulting materials .

Electrochemical Applications:

The compound has also been explored for use in electrochemical devices. Fluorinated boronic acids are known to improve conductivity when incorporated into lithium-ion battery electrolytes. This application is critical for developing more efficient energy storage solutions .

Case Studies

作用机制

The mechanism of action of 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester in the Suzuki-Miyaura coupling reaction involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

相似化合物的比较

Substituent Effects on Solubility

Pinacol esters of boronic acids generally exhibit superior solubility in polar organic solvents compared to their parent acids. For example:

- 3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester is expected to have high solubility in chloroform and ketones due to the polar methylsulfonyl group .

- 3-Fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS 445303-67-3) shares similar solubility trends but may show reduced polarity due to the hydrophobic trifluoromethyl (-CF₃) group .

- 3-Fluoro-4-(methylthio)phenylboronic acid pinacol ester (CAS 1351499-74-5), containing a less oxidized methylthio (-SCH₃) group, likely has lower solubility in polar solvents compared to the sulfonyl analog .

Table 1: Solubility Trends of Selected Boronic Acid Pinacol Esters

Reactivity in Cross-Coupling Reactions

The electron-withdrawing nature of the methylsulfonyl group activates the boronic ester for Suzuki-Miyaura coupling by increasing the electrophilicity of the boron atom. This contrasts with:

生物活性

3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester (CAS No. 648904-85-2) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorine atom, a methylsulfonyl group, and a boronic acid moiety.

| Property | Value |

|---|---|

| Molecular Formula | C13H18FO4SB |

| Molecular Weight | 300.15 g/mol |

| Solubility | Varies by solvent |

| Storage Conditions | 2-8°C |

| CAS Number | 648904-85-2 |

Boronic acids, including this compound, are known to interact with various biological targets, primarily through reversible covalent bonding with diols and amino acids. The presence of the boron atom allows for interactions with enzymes and receptors, which can modulate biochemical pathways. The methylsulfonyl group may enhance solubility and bioavailability, while the fluorine atom can influence pharmacokinetics and binding affinity.

Anticancer Properties

Research has indicated that boronic acid derivatives exhibit significant anticancer activity. For example, studies have shown that compounds similar to this compound can inhibit proteasome activity, which is crucial for cancer cell survival. This inhibition leads to the accumulation of pro-apoptotic factors and subsequent cancer cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although specific data on its efficacy against particular pathogens remain limited .

Case Studies and Research Findings

- Anticancer Activity : A study published in Nature explored the synthesis of novel PET probes based on boronic acid derivatives for imaging GSK-3, an important target in cancer therapy. The results indicated that modifications to the boronic acid structure could enhance binding and selectivity towards GSK-3 .

- Antimicrobial Evaluation : In a separate evaluation, derivatives of boronic acids were tested for their ability to inhibit bacterial growth. The findings suggested that certain structural modifications could lead to enhanced antimicrobial efficacy .

常见问题

Q. What role does the methylsulfonyl group play in metal-organic framework (MOF) functionalization?

- Methodological Answer : The sulfonyl group can coordinate to metal nodes (e.g., Zr⁴⁺ in UiO-66) to enhance MOF stability and introduce Brønsted acidity. In a study with 3-hydroxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester, post-synthetic modification increased CO₂ adsorption by 30% due to sulfonyl-metal interactions. Similar strategies apply by substituting the ester into MOF linkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。